molecular formula C12H8Cl2N2O4S B11023627 N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11023627
M. Wt: 347.2 g/mol
InChI Key: CESKQHYZASUISQ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide is an organic compound characterized by the presence of dichlorophenyl and nitrobenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other substituents under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the nitro group.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for investigating the interactions between sulfonamides and biological targets.

Medicine

This compound and its derivatives may have potential therapeutic applications. Research into their pharmacological properties could lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both dichlorophenyl and nitrobenzenesulfonamide groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C12H8Cl2N2O4S

Molecular Weight

347.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8Cl2N2O4S/c13-11-6-1-8(7-12(11)14)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H

InChI Key

CESKQHYZASUISQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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